molecular formula C14H22N4O2 B1375155 Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate CAS No. 1420827-78-6

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

Cat. No. B1375155
CAS RN: 1420827-78-6
M. Wt: 278.35 g/mol
InChI Key: AUZGJSAKHPUNKZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is a chemical compound with the CAS Number: 1420827-78-6. It has a molecular weight of 278.35 . The IUPAC name for this compound is tert-butyl 1-(2-pyrimidinyl)-3-piperidinylcarbamate .


Synthesis Analysis

While specific synthesis information for Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate was not found, a similar compound, 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine, has a synthesis pathway that involves the reaction of 2,4-dichloro-5-tert-butylpyrimidine with piperidine in the presence of a base.


Molecular Structure Analysis

The InChI code for Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is 1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Potential Building Block in Organic Synthesis

Derivatives of piperazine, which include compounds like Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate, serve as building blocks in synthesizing various novel organic compounds such as amides, sulphonamides, and imidazolinones .

properties

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZGJSAKHPUNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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